molecular formula C11H10Cl2N2O B13641169 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 113870-96-5

4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13641169
CAS No.: 113870-96-5
M. Wt: 257.11 g/mol
InChI Key: OVDMGVVYYJSBQL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of continuous flow reactors can lead to higher yields and reduced reaction times compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-one.

    Reduction: Formation of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A pyrimidine-based compound with similar pharmacological activities.

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate for the synthesis of herbicides with similar chemical properties.

Uniqueness

4-(2,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the pyrazole ring and the dichlorophenyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

113870-96-5

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-6-10(11(16)15(2)14-6)8-4-3-7(12)5-9(8)13/h3-5,14H,1-2H3

InChI Key

OVDMGVVYYJSBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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